molecular formula C15H12N4O3 B2707406 (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 1428350-75-7

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2707406
CAS RN: 1428350-75-7
M. Wt: 296.286
InChI Key: WPZNWZQXOZQHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders . The compound is not intended for human or veterinary use but for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C18H14N4O3. It is a heterocyclic compound containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom containing three or more hetero rings .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

  • Chemical Properties and Synthesis : The compound is part of a broader category of heterocyclic compounds known for their complex synthesis and chemical behavior. Azetidine, pyrrolidine, and piperidine derivatives, including those with furan and oxadiazole moieties, have been explored for their potential in pharmaceutical applications, particularly as serotonin receptor agonists (Habernickel, 2001).

  • Biological Activities : Compounds incorporating furan and oxadiazole rings have demonstrated a range of biological activities. For example, a series of novel pyrazoline derivatives showed significant anti-inflammatory and antibacterial activities, indicating the potential utility of these compounds in developing new therapeutic agents (Ravula et al., 2016). Similarly, the photochemical reaction of 1,3,4-oxadiazoles with furan has been studied, leading to novel cycloadducts with potential chemical and biological relevance (Tsuge, Oe, & Tashiro, 1973).

  • Therapeutic Potential : The therapeutic potential of compounds containing oxadiazole or furadiazole rings, including antimicrobial, antitumor, antiviral, and antioxidant activities, has been summarized, highlighting the importance of these heterocyclic compounds in drug development (Siwach & Verma, 2020).

  • Plant Growth Stimulation : Some derivatives have been found to have a pronounced effect on plant growth, indicating their potential application in agriculture (Pivazyan et al., 2019).

Mechanism of Action

The compound acts as a modulator of the CCR6 receptor. The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands. The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(10-3-1-5-16-7-10)19-8-11(9-19)14-17-13(18-22-14)12-4-2-6-21-12/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZNWZQXOZQHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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